2-(3-Aminophenyl)-4'-methyl-[4,5'-bithiazol]-2'-amine
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Overview
Description
2-(3-Aminophenyl)-4’-methyl-[4,5’-bithiazol]-2’-amine is a complex organic compound that belongs to the class of bithiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-4’-methyl-[4,5’-bithiazol]-2’-amine typically involves multi-step organic reactions. One common method involves the reaction of 3-aminophenyl with a bithiazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)-4’-methyl-[4,5’-bithiazol]-2’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various solvents like ethanol and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-Aminophenyl)-4’-methyl-[4,5’-bithiazol]-2’-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-4’-methyl-[4,5’-bithiazol]-2’-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenyl)propionic acid
- 4-Aminophenylboronic acid pinacol ester
Uniqueness
2-(3-Aminophenyl)-4’-methyl-[4,5’-bithiazol]-2’-amine is unique due to its bithiazole moiety, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial utility.
Properties
Molecular Formula |
C13H12N4S2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
5-[2-(3-aminophenyl)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H12N4S2/c1-7-11(19-13(15)16-7)10-6-18-12(17-10)8-3-2-4-9(14)5-8/h2-6H,14H2,1H3,(H2,15,16) |
InChI Key |
DKQAEQOQITYOOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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